molecular formula C33H43N7O8 B14204324 L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine CAS No. 872992-75-1

L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine

Cat. No.: B14204324
CAS No.: 872992-75-1
M. Wt: 665.7 g/mol
InChI Key: FMEKDPUCDIERLI-UKXGLHBVSA-N
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Description

L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine is a peptide compound composed of five amino acids: asparagine, tyrosine, tryptophan, isoleucine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide.

    Reduction: Disulfide bonds, if present, can be reduced using DTT or TCEP.

    Substitution: Amino acid residues can be substituted using site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: DTT, TCEP, neutral pH.

    Substitution: Site-directed mutagenesis kits, PCR.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanyl-: Similar structure but with an additional alanine residue.

    L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutaminyl-: Contains glutamine instead of alanine.

Uniqueness

L-Asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecular targets.

Properties

CAS No.

872992-75-1

Molecular Formula

C33H43N7O8

Molecular Weight

665.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C33H43N7O8/c1-4-17(2)28(32(46)37-18(3)33(47)48)40-31(45)26(14-20-16-36-24-8-6-5-7-22(20)24)39-30(44)25(13-19-9-11-21(41)12-10-19)38-29(43)23(34)15-27(35)42/h5-12,16-18,23,25-26,28,36,41H,4,13-15,34H2,1-3H3,(H2,35,42)(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,47,48)/t17-,18-,23-,25-,26-,28-/m0/s1

InChI Key

FMEKDPUCDIERLI-UKXGLHBVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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